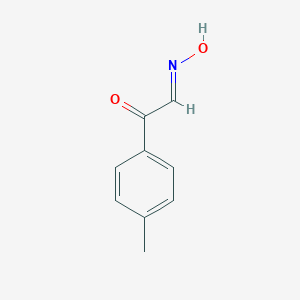

(4-Methylphenyl)(oxo)acetaldehyde oxime

Description

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-1-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9NO2/c1-7-2-4-8(5-3-7)9(11)6-10-12/h2-6,12H,1H3/b10-6+ |

InChI Key |

OLFNMQURIWJIAS-UXBLZVDNSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C=NO |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=N/O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

- The bromine atom increases molecular weight (MW: ~245 g/mol vs. This compound is synthesized from isonitroso-p-bromoacetophenone, highlighting the role of halogenated precursors in tuning electronic properties .

- Impact of Substituents : Bromine’s electronegativity may lower the pKa of the oxime group compared to the methyl analog, affecting coordination chemistry with metals like Pd(II) .

Nitro-Substituted Derivatives

- (4-Nitrophenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime (nppeieoH) incorporates a nitro group, which strongly withdraws electrons, stabilizing the oxime moiety and altering hydrolysis kinetics. DFT studies reveal that nitro groups increase the energy barrier for hydrolysis, making such derivatives more resistant to aqueous degradation .

- Applications : Nitro-substituted oximes form stable Pd(II) complexes, suggesting utility in catalysis or materials science, whereas the methyl derivative may prioritize agrochemical applications due to its lipophilicity .

Thienyl and Hydrazone Derivatives

- N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylene)hydrazinyl]acetamide integrates a thienyl hydrazone group, expanding conjugation and enabling applications in optoelectronics. The thiophene ring enhances π-π stacking interactions, unlike the methylphenyl group, which primarily modifies solubility .

- Hydrazone-Oxime Hybrids: Compounds like (2,4-dinitrophenyl)hydrazonoacetaldehyde oxime exhibit dual reactivity, participating in both oxime ligation and hydrazone formation, which is absent in the methylphenyl analog .

Physicochemical Properties

The methyl group enhances solubility in nonpolar solvents compared to nitro or bromo derivatives. Predicted density (0.98 g/cm³) aligns with related oximes .

Preparation Methods

Friedel-Crafts Acylation Route

A widely reported method involves Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring. For example, reacting toluene derivatives with chloroacetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) yields 4-methylacetophenone intermediates. Subsequent oxidation of the ketone moiety using strong oxidizing agents such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under acidic conditions generates the glyoxal derivative.

Reaction Conditions:

-

Substrate: 4-Methylacetophenone

-

Oxidizing Agent: SeO₂ (1.2 equiv)

-

Solvent: Dioxane/water (4:1)

-

Temperature: Reflux (100–120°C)

-

Time: 6–8 hours

This method prioritizes regioselectivity, ensuring the acetyl group is positioned para to the methyl group on the aromatic ring.

Direct Oxidation of Alcohol Derivatives

An alternative route involves the oxidation of 2-(4-methylphenyl)-2-hydroxyacetaldehyde using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). The alcohol precursor is synthesized via Grignard addition to glyoxal, followed by hydrolysis. While this method offers higher functional group tolerance, the yields are moderate (~50%) due to competing over-oxidation.

Oximation of 2-(4-Methylphenyl)-2-oxoacetaldehyde

The conversion of the aldehyde to its oxime derivative is achieved through nucleophilic addition of hydroxylamine to the carbonyl group. This step is critical for introducing the oxime (-NOH) functionality.

Standard Hydroxylamine Hydrochloride Protocol

The most common method involves reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a buffered aqueous or alcoholic solution. Sodium acetate (NaOAc) is typically added to neutralize HCl, driving the reaction to completion.

Procedure:

-

Reagents:

-

2-(4-Methylphenyl)-2-oxoacetaldehyde (1.0 equiv)

-

NH₂OH·HCl (1.2 equiv)

-

NaOAc (2.0 equiv)

-

Solvent: Ethanol/water (3:1)

-

-

Conditions:

-

Temperature: Reflux (80°C)

-

Time: 4–6 hours

-

Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from ethanol/water or chromatography on silica gel (hexane/ethyl acetate gradient).

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of water. The syn-addition product predominates under these conditions, though anti-isomers may form in minor quantities depending on steric and electronic factors.

Microwave-Assisted Oximation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating the aldehyde and hydroxylamine hydrochloride in ethanol at 100°C for 15 minutes achieves >90% conversion, significantly reducing reaction time while maintaining high yield.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

Chromatographic analysis (HPLC, 90:10 hexane/ethyl acetate) confirms >98% purity. The oxime exhibits stability at room temperature for >6 months when stored in amber vials under inert atmosphere.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Complexity | Scalability |

|---|---|---|---|---|

| Standard Oximation | 75–85% | 4–6 h | Low | High |

| Microwave-Assisted | 85–90% | 15 min | Moderate | Moderate |

| Solvent-Free Ball Milling | 70% | 2 h | High | Low |

The microwave-assisted method offers the best balance of efficiency and yield, though it requires specialized equipment. Traditional reflux remains the most accessible approach for large-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as imine formation or oxidation of the oxime to nitro compounds, are mitigated by:

Stereochemical Control

The syn/anti isomer ratio is influenced by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor syn-isomers, while non-polar solvents (e.g., toluene) promote anti-forms. Isomer separation is achievable via fractional crystallization.

Industrial Applications and Derivatives

The oxime serves as a precursor for:

Q & A

Basic Research Question

- NMR : H and C NMR confirm oxime tautomerism (syn/anti isomers) and substituent positions .

- IR : Stretching frequencies for C=N (1640–1620 cm) and O–H (3200–3400 cm) validate oxime group presence .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

Advanced Application :

DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational frequencies and H chemical shifts with <5% deviation from experimental data, aiding in structural validation .

How should researchers address discrepancies in biological activity data for (4-Methylphenyl)(oxo)acetaldehyde oxime derivatives?

Advanced Research Question

Contradictions may arise from structural variability or assay conditions. Mitigation strategies:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate bioactive motifs .

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

What safety protocols are essential for handling (4-Methylphenyl)(oxo)acetaldehyde oxime in laboratory settings?

Basic Research Question

- Storage : Keep in airtight containers at 0–6°C to prevent degradation or ignition .

- Ventilation : Use fume hoods to avoid inhalation exposure, as the compound irritates respiratory pathways .

- Spill management : Absorb with vermiculite/sand and dispose as hazardous waste (EPA/DEP guidelines) .

Q. Advanced Consideration :

- Skin permeability : Use nitrile gloves (≥8 mil thickness) to prevent dermal absorption, which exacerbates toxicity .

How can mechanistic studies elucidate the role of (4-Methylphenyl)(oxo)acetaldehyde oxime in catalytic reactions?

Advanced Research Question

- Isotopic labeling : O tracing in oxime groups tracks participation in oxidation/reduction cycles .

- Kinetic studies : Monitor intermediate formation via stopped-flow UV-Vis to identify rate-determining steps .

- Theoretical modeling : MD simulations predict transition states in oxime-mediated C–C bond formation, guiding catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.